molecular formula C17H20N2O4 B3081319 Boc-3-(3-quinolyl)-DL-Ala-OH CAS No. 1100747-96-3

Boc-3-(3-quinolyl)-DL-Ala-OH

Cat. No.: B3081319
CAS No.: 1100747-96-3
M. Wt: 316.35 g/mol
InChI Key: ZJIPRFVJGMPMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-3-(3-quinolyl)-DL-Ala-OH, also known as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid, is a compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol. This compound is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a quinoline moiety. It is commonly used in peptide synthesis and medicinal chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-(3-quinolyl)-DL-Ala-OH typically involves the following steps:

    Protection of Alanine: The amino group of alanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Quinolyl Group: The protected alanine is then reacted with 3-quinolinepropanoic acid in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection: of alanine using Boc2O.

    Coupling reactions: with 3-quinolinepropanoic acid using efficient and scalable reagents.

    Purification: steps such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Boc-3-(3-quinolyl)-DL-Ala-OH undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the quinoline ring.

    Substitution: The Boc group can be substituted with other protecting groups or removed under acidic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) can remove the Boc group.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the quinoline moiety.

    Substitution: Deprotected alanine derivatives.

Scientific Research Applications

Boc-3-(3-quinolyl)-DL-Ala-OH has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Boc-3-(3-quinolyl)-DL-Ala-OH involves its interaction with specific molecular targets:

    Molecular Targets: The quinoline moiety can interact with DNA, enzymes, and receptors, influencing various biological pathways.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Boc-3-(3-quinolyl)-L-Ala-OH: A stereoisomer with similar properties but different biological activity.

    Boc-3-(2-quinolyl)-DL-Ala-OH: A compound with a quinoline moiety at a different position, leading to distinct chemical and biological properties.

Uniqueness

Boc-3-(3-quinolyl)-DL-Ala-OH is unique due to its specific structural features, including the position of the quinoline moiety and the presence of the Boc protecting group. These characteristics make it a valuable tool in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-8-12-6-4-5-7-13(12)18-10-11/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIPRFVJGMPMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-(3-quinolyl)-DL-Ala-OH
Reactant of Route 2
Reactant of Route 2
Boc-3-(3-quinolyl)-DL-Ala-OH
Reactant of Route 3
Reactant of Route 3
Boc-3-(3-quinolyl)-DL-Ala-OH
Reactant of Route 4
Reactant of Route 4
Boc-3-(3-quinolyl)-DL-Ala-OH
Reactant of Route 5
Boc-3-(3-quinolyl)-DL-Ala-OH
Reactant of Route 6
Boc-3-(3-quinolyl)-DL-Ala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.